6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-5-2-6(8)4-7-3-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAQVQRALBJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 3,6 Diazabicyclo 3.1.1 Heptane and Its Derivatives
General Strategies for the 3,6-Diazabicyclo[3.1.1]heptane Ring System
The assembly of the 3,6-diazabicyclo[3.1.1]heptane ring system is a key challenge for chemists. This bicyclic structure, an analogue of piperazine, is of particular interest due to its achiral nature and comparable lipophilicity. researchgate.net Synthetic routes to this scaffold often begin with readily available starting materials and employ straightforward chemical transformations to construct the bridged framework. researchgate.net
The chemistry for assembling diazabicycloheptanes can be broadly categorized based on the specific ring system being targeted. nih.govbenthamdirect.com For the 3,6-diazabicyclo[3.1.1]heptane system, synthetic strategies often focus on creating the bicyclic core, which can then be functionalized. This core structure is a valuable pharmacophore for developing selective ligands for various receptors. cnr.itresearchgate.net For instance, research into novel ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) has led to the design and synthesis of numerous compounds based on this framework. cnr.it The development of these synthetic routes enables the exploration of structure-activity relationships by allowing modifications at the nitrogen positions.
Targeted Synthesis of N-Methylated Derivatives
Direct N-alkylation and reductive amination are common and effective methods for introducing substituents onto the nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane core. To synthesize 6-Methyl-3,6-diazabicyclo[3.1.1]heptane and related N-alkylated derivatives, reductive amination of a mono-protected precursor is a frequently employed strategy.
A general procedure involves reacting a mono-Boc-protected 3,6-diazabicyclo[3.1.1]heptane with an aldehyde, such as formaldehyde (B43269) or cyclopropanecarboxaldehyde, in the presence of a reducing agent. google.comlshtm.ac.uk Sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are commonly used for this transformation. google.comlshtm.ac.uk The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloroethane, often with the addition of a tertiary amine base like triethylamine. google.comlshtm.ac.uk Subsequent removal of the protecting group yields the desired N-alkylated product. This approach is versatile, allowing for the introduction of a wide array of alkyl and arylmethyl groups.
Table 1: Example of Reductive Amination for N-Alkylation
| Reactant 1 | Reactant 2 (Aldehyde) | Reducing Agent | Product (after deprotection) |
|---|---|---|---|
| tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | Formaldehyde | Sodium Cyanoborohydride | This compound |
The use of protecting groups is essential for the selective functionalization of the two nitrogen atoms within the 3,6-diazabicyclo[3.1.1]heptane scaffold. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions. unimi.it
The key intermediate, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, serves as a versatile building block for creating a diverse library of derivatives. google.com This mono-protected compound allows for selective reactions at the unprotected N-3 position, such as couplings, alkylations, and acylations. unimi.itgoogle.com For example, a microwave-assisted palladium-catalyzed coupling reaction between the Boc-protected intermediate and methyl 5-bromonicotinate can be performed, followed by hydrolysis and subsequent acylation with various anilines or amines. unimi.it The final step involves the deprotection of the Boc group, typically with formic acid or trifluoroacetic acid (TFA), to yield the desired product. lshtm.ac.ukunimi.it This strategic use of a Boc-protected precursor is fundamental to the synthesis of complex molecules targeting specific biological pathways. google.com
Table 2: Synthetic Sequence Utilizing a Boc-Protected Intermediate
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Protection | Reaction of the parent diamine with a Boc-anhydride | tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | unimi.it |
| 2 | Coupling | Palladium-catalyzed coupling with an aryl halide | N-3 arylated, N-6 Boc-protected derivative | lshtm.ac.ukunimi.it |
| 3 | Functionalization | Reductive amination at N-3 | N-3 alkylated, N-6 Boc-protected derivative | lshtm.ac.uk |
Advanced Synthetic Transformations for Functionalized Derivatives
The Minisci reaction provides a powerful method for the C-H functionalization of N-heteroarenes via the addition of an alkyl radical. chim.it Modern advancements have led to the development of mild, photocatalytic Minisci-like procedures that avoid the harsh conditions of traditional methods. chim.itnih.gov This approach has been successfully applied to functionalize bicyclo[3.1.1]heptane systems. nih.govjmu.edu
This strategy enables the introduction of various heterocycles at the bridgehead position of the bicyclic scaffold from readily available N-hydroxyphthalimide (NHP) esters of the corresponding carboxylic acids. nih.govox.ac.uk The reaction proceeds under visible light irradiation, often using an organic photocatalyst, and allows for the generation of a bridgehead radical via decarboxylation. nih.govresearchgate.net This radical then adds to a protonated heterocycle. A range of N-heterocycles, including isoquinoline, pyridine (B92270), and quinoxaline (B1680401) derivatives, can be successfully coupled using this method, providing access to novel structures that are highly relevant as bioisosteres of meta-substituted arenes. nih.gov
Table 3: Scope of Heterocycles in Photocatalytic Minisci Reaction with Bicyclo[3.1.1]heptane Derivatives
| Heterocycle | Yield | Notes | Reference |
|---|---|---|---|
| Isoquinoline derivatives | Good | Performs particularly well | nih.gov |
| 4-Methylpyridine | Moderate | - | nih.gov |
| Quinoxaline | Moderate | - | nih.gov |
For the construction of highly substituted bicyclo[3.1.1]heptane frameworks, radical cycloaddition reactions offer a modular and atom-economical route. bohrium.comacs.org A notable example is the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl (B3062369) ketones. nih.govresearchgate.net This reaction, which contrasts with traditional cycloadditions involving π-bonds, provides an efficient pathway to complex bicyclo[3.1.1]heptane derivatives that can serve as 3D bioisosteres of benzene (B151609) rings. bohrium.com
The reaction is catalyzed by a combination of a tetraalkoxydiboron compound and a pyridine derivative, such as 3-pentyl isonicotinate. acs.orgnih.gov This methodology allows for the synthesis of a wide range of highly functionalized bicyclo[3.1.1]heptanes with up to six substituents on the core structure, often in high yields. acs.orgnih.gov While this method builds the carbocyclic core rather than the diaza-analogue directly, the resulting substituted frameworks are valuable precursors that could potentially be converted to aza-bicyclo[3.1.1]heptanes through subsequent chemical transformations.
Stereoselective Synthesis of Chiral 3,6-Diazabicyclo[3.1.1]heptane Analogs
The development of stereoselective synthetic routes to chiral 3,6-diazabicyclo[3.1.1]heptane analogs is a significant area of research, driven by the potential of these scaffolds in medicinal chemistry as bioisosteres of aromatic rings. Recent advancements have focused on catalytic asymmetric cycloaddition reactions, primarily utilizing bicyclobutanes (BCBs) as key precursors. These methods allow for the construction of the bicyclic core with high levels of enantiopurity.
A notable strategy involves the Lewis acid-catalyzed cycloaddition of bicyclobutanes with various nitrogen-containing reactants. For instance, a scandium triflate (Sc(OTf)₃)-catalyzed σ-bond cross-exchange reaction between bicyclobutanes and diaziridines has been developed to produce multifunctionalized azabicyclo[3.1.1]heptane derivatives in high yields. nih.gov More significantly, an enantioselective version of this reaction has been established using a zinc-based chiral Lewis acid catalytic system, achieving up to 96% enantiomeric excess (ee). nih.gov This method provides a direct route to chiral diazabicyclo[3.1.1]heptane cores.
Another powerful approach is the enantioselective dearomative formal (3+3) cycloaddition of bicyclobutanes with aromatic azomethine imines. rsc.org This methodology, facilitated by Lewis acid catalysis, leads to the formation of fused 2,3-diazabicyclo[3.1.1]heptanes. rsc.org By employing a suitable chiral Lewis acid, it is possible to obtain chiral diaza-BCHeps with excellent yields and high enantioselectivity, reaching up to 99% yield and 97% ee. chemrxiv.org
Copper-catalyzed asymmetric cycloadditions have also emerged as a valuable tool for the synthesis of enantioenriched 3-azabicyclo[3.1.1]heptanes (aza-BCHeps). chinesechemsoc.orgacs.org These reactions typically involve the [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides, furnishing a diverse range of chiral 3-aza-BCHeps with high diastereoselectivity and enantioselectivity. acs.org While this method directly addresses the synthesis of the mono-aza analog, the principles can be extended to the synthesis of diazabicyclo[3.1.1]heptanes.
The following tables summarize key findings from recent research on the stereoselective synthesis of chiral 3,6-diazabicyclo[3.1.1]heptane analogs and related structures.
Table 1: Enantioselective Synthesis of Azabicyclo[3.1.1]heptane Derivatives via Lewis Acid Catalysis
| Catalyst System | Reactants | Product Type | Max. Yield (%) | Max. ee (%) |
| Chiral Zinc-based Lewis Acid | Bicyclobutane + Diaziridine | Azabicyclo[3.1.1]heptane | - | 96 |
| Chiral Lewis Acid | Bicyclobutane + N-iminoisoquinolinium ylide | Fused 2,3-Diazabicyclo[3.1.1]heptane | 99 | 97 |
Table 2: Copper-Catalyzed Enantioselective Synthesis of 3-Azabicyclo[3.1.1]heptanes
| Catalyst System | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Copper/Phosferrox ligand | Bicyclo[1.1.0]butane + Azomethine ylide | 3-Azabicyclo[3.1.1]heptane | >20:1 | 97-99 |
These methodologies underscore the importance of strained ring chemistry and asymmetric catalysis in accessing novel, three-dimensional chemical scaffolds for drug discovery and development. The ability to control the stereochemistry of the 3,6-diazabicyclo[3.1.1]heptane core is crucial for investigating its interactions with biological targets.
Chemical Reactivity and Derivatization of 3,6 Diazabicyclo 3.1.1 Heptane Scaffolds
Functionalization of Nitrogen Atoms in the Bridged System
The presence of two nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane core offers multiple sites for chemical modification. A common strategy to achieve selective functionalization is the use of protecting groups, most notably the tert-butyloxycarbonyl (Boc) group. This approach allows for the controlled derivatization of one nitrogen atom while the other is protected, enabling the synthesis of a wide range of mono-substituted derivatives. cnr.it
Key functionalization reactions involving the nitrogen atoms include:
Acylation: The nitrogen atoms can be readily acylated to form amides. For instance, reaction with propionic anhydride (B1165640) leads to the formation of N-propionyl derivatives. scribd.com
Alkylation: Introduction of alkyl groups can be achieved through various methods, including reductive amination. nih.gov
Arylation and Heteroarylation: The nitrogen atoms can participate in coupling reactions to form bonds with aromatic and heteroaromatic rings. cnr.it
The differential reactivity of the two nitrogen atoms can be exploited to synthesize asymmetrically substituted compounds. For example, one nitrogen can be functionalized with an arylpropenyl group while the other bears a propionyl group, leading to compounds with potential opioid receptor activity. nih.gov
Preparation of Substituted Analogs
The versatility of the 3,6-diazabicyclo[3.1.1]heptane scaffold allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse analogs with tailored biological activities.
A significant area of research has focused on the attachment of aromatic and heteroaromatic moieties to the 3,6-diazabicyclo[3.1.1]heptane core, primarily through one of the nitrogen atoms. These substitutions have been instrumental in developing ligands for various receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.itlsbu.ac.uknih.gov
Examples of such substitutions include:
N-Aryl Nicotinamides: A library of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides has been synthesized, with some derivatives showing high affinity for the α4β2 nAChR subtype. unimi.itlsbu.ac.uknih.gov
Pyridinyl and Pyridazinyl Anilines: The synthesis of 3-(anilino)pyridine, 2-(anilino)pyridine, and 6-(aniline)pyridazine derivatives has yielded compounds with subnanomolar affinity for α4β2 nAChRs. cnr.it
Other Heteroaromatic Systems: The scaffold has been functionalized with various other heteroaromatic rings, and the nature of the substituent on these rings has been shown to significantly influence receptor affinity and selectivity. cnr.it
The following table summarizes some key aromatic and heteroaromatic substituted analogs and their reported biological targets.
| Substituent | Scaffold Position | Biological Target | Reference |
| N-(2-fluorophenyl)nicotinamide | 3 | α4β2 nAChR | unimi.itlsbu.ac.uknih.gov |
| 5-Anilinopyridin-3-yl | 3 | α4β2 nAChR | cnr.it |
| 6-Bromopyridin-3-yl | 3 | α4β2 nAChR | nih.gov |
| 4-Nitrophenyl | 3 | Not specified | sigmaaldrich.com |
| Benzyl | 3 | Opioid Receptors | scribd.comgoogle.com |
In addition to aromatic groups, various aliphatic and cyclic moieties have been successfully introduced onto the 3,6-diazabicyclo[3.1.1]heptane scaffold. These substitutions are often aimed at exploring the impact of non-aromatic groups on biological activity and physicochemical properties.
Notable examples include:
Cyclopropylcarbonyl Group: The introduction of a cyclopropylcarbonyl group at the 3-position has led to the development of ligands targeting α4β2 and α6/α3β2β3 nAChRs. nih.gov
Cyclohexane (B81311) Carboxaldehyde: This moiety has been attached via reductive amination in the synthesis of benzothiazinone analogues. nih.gov
Isopropyl Group: The 6-position of the scaffold has been functionalized with an isopropyl group. sigmaaldrich.com
Methyl Group: A methyl group can be introduced at the 3-position of the diazabicyclic system. acrospharmatech.com
The table below provides examples of aliphatic and cyclic substitutions on the 3,6-diazabicyclo[3.1.1]heptane scaffold.
| Substituent | Scaffold Position | Synthetic Method | Reference |
| Cyclopropylcarbonyl | 3 | Acylation | nih.gov |
| Cyclohexyl | 3 | Reductive Amination | nih.gov |
| Isopropyl | 6 | Not specified | sigmaaldrich.com |
| Methyl | 3 | Not specified | acrospharmatech.com |
Reaction Mechanisms in Derivative Synthesis
The synthesis of derivatives of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane and the broader 3,6-diazabicyclo[3.1.1]heptane class of compounds employs a range of well-established organic reactions. The specific mechanisms involved are crucial for achieving the desired products with high yield and purity.
Key reaction mechanisms include:
Nucleophilic Aromatic Substitution: This mechanism is central to the synthesis of derivatives where the diazabicyclic scaffold is attached to an aromatic or heteroaromatic ring. An example is the reaction of a Boc-protected 3,6-diazabicyclo[3.1.1]heptane with a 2-chlorobenzamide (B146235) derivative, followed by intramolecular cyclization. nih.gov
Reductive Amination: This two-step process, involving the formation of an imine or iminium ion followed by reduction, is used to introduce alkyl and cycloalkyl groups. For instance, the reaction of Boc-3,6-diazabicyclo[3.1.1]heptane with cyclohexane carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) affords the corresponding cyclohexyl-substituted derivative. nih.gov
Microwave-Assisted Coupling Reactions: Microwave irradiation is utilized to accelerate reaction rates, particularly in coupling reactions. The synthesis of N-aryl nicotinamide (B372718) derivatives, for example, employs microwave-assisted coupling between a Boc-protected 3,6-diazabicyclo[3.1.1]heptane and methyl 5-bromonicotinate. unimi.it
Boc Protection and Deprotection: The use of the tert-butyloxycarbonyl (Boc) protecting group is a common strategy to selectively functionalize one of the nitrogen atoms. The protection step typically involves the reaction of the diazabicyclic scaffold with di-tert-butyl dicarbonate. google.com Deprotection is achieved under acidic conditions, for example, using trifluoroacetic acid, to liberate the free amine for further reaction. nih.gov
These reaction mechanisms provide a versatile toolkit for the synthesis of a wide array of substituted 3,6-diazabicyclo[3.1.1]heptane derivatives, enabling the exploration of their potential as therapeutic agents.
Utility in Compound Library Synthesis
The 3,6-diazabicyclo[3.1.1]heptane scaffold has proven to be a valuable building block for the synthesis of compound libraries in drug discovery. cnr.itunimi.it Its rigid structure provides a well-defined orientation for appended functional groups, which is advantageous for studying structure-activity relationships (SAR). unimi.itnih.gov
The amenability of the scaffold to a variety of chemical transformations allows for the systematic modification of its structure and the generation of a large number of derivatives. For example, small libraries of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes have been synthesized to evaluate their affinity for neuronal nicotinic receptors. unimi.itlsbu.ac.uknih.gov Similarly, a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides has been prepared to target both α4β2 and α6/α3β2β3 nAChRs. nih.gov
The synthesis of these libraries often employs parallel synthesis techniques, where a common intermediate, such as a Boc-protected 3,6-diazabicyclo[3.1.1]heptane, is reacted with a diverse set of building blocks. cnr.it This approach facilitates the rapid generation of a multitude of analogs for biological screening, accelerating the identification of lead compounds with desired pharmacological profiles.
Structure Activity Relationship Sar and Ligand Design Principles
Conformational Analysis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives and their Influence on SAR
The 3,6-diazabicyclo[3.1.1]heptane core is a conformationally constrained system. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The bicyclic framework forces substituents into well-defined spatial orientations, which can be optimized for specific interactions with receptor binding sites.
Computational analyses have shown that this bicyclic system adopts a preferred conformation that minimizes steric strain. This constrained geometry significantly differs from more flexible cyclic amines like piperazine, offering a distinct advantage in presenting functional groups to a target protein. The fixed arrangement of the nitrogen atoms and their substituents is a critical determinant of molecular recognition and subsequent biological response. For instance, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the specific conformation of the diazabicyclic core is crucial for optimal interaction with the receptor's binding pocket. unimi.it
Modulation of Biological Activity through Substituent Effects on 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Analogs
The introduction of a methyl group at the 6-position of the 3,6-diazabicyclo[3.1.1]heptane scaffold serves as a foundational modification upon which further structural variations can be explored. The biological activity of the resulting analogs can be finely tuned by the addition of other substituents, whose electronic and steric properties play a crucial role.
The electronic nature of substituents can significantly impact the binding affinity and functional activity of this compound analogs. For example, in a series of compounds targeting nicotinic acetylcholine receptors, the introduction of electron-donating groups (such as methyl and methoxy) on a phenylpyridyl moiety attached to the diazabicyclic core resulted in good affinity for the α4β2 receptor subtype. nih.gov Conversely, the presence of a strong electron-withdrawing group like a p-nitro group on the same phenyl ring also led to high α4β2 affinity. nih.gov This suggests that a complex interplay of electronic factors governs ligand-receptor interactions.
Steric bulk is another critical parameter. The size and shape of substituents can dictate how a molecule fits into a binding pocket, influencing both potency and selectivity. For instance, the tert-butyl group in tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate introduces significant steric hindrance, which can affect its interaction with molecular targets. In the development of NUAK1 inhibitors, replacing an N-methylpiperazine with the bulkier this compound did not lead to an improvement in potency, indicating that the increased size was not favorable for this particular target. acs.org
The following table summarizes the effects of different substituents on the biological activity of 3,6-diazabicyclo[3.1.1]heptane analogs targeting nAChRs.
| Substituent on Phenylpyridyl Moiety | Electronic Effect | Impact on α4β2 nAChR Affinity |
| -CH3 | Electron-donating | Good affinity |
| -OCH3 | Electron-donating | Good affinity |
| -NO2 (para position) | Electron-withdrawing | High affinity |
The position of a substituent on the this compound scaffold or any appended moieties is a critical determinant of its pharmacological profile. Even subtle changes in substituent placement can lead to dramatic shifts in potency and selectivity.
Studies on nAChR ligands have demonstrated that the substitution pattern on a pyridine (B92270) ring attached to the diazabicyclic core significantly influences receptor subtype selectivity. For example, the position of an aniline (B41778) substituent on a pyridinyl-3,6-diazabicyclo[3.1.1]heptane system was found to be crucial for α4β2 receptor affinity. cnr.it Specifically, the 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane series yielded highly potent and selective ligands. cnr.it
Furthermore, the regiochemistry of substitution on the bicyclic core itself is vital. Structure-activity relationship studies on related 3,6-diazabicyclo[3.2.0]heptanes revealed that 6-N-pyridinyl-substituted compounds were generally selective for the α4β2 nAChR subtype, while the 3-N-pyridinyl-substituted series exhibited a more complex and varied selectivity profile. lookchem.com This highlights the importance of the attachment point on the diazabicyclic scaffold.
The table below illustrates the influence of substituent position on the activity of certain 3,6-diazabicyclo[3.1.1]heptane derivatives.
| Compound Series | Substituent Position | Observed Biological Effect |
| 3-(Anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes | Aniline on the 5-position of the pyridine ring | High affinity and selectivity for α4β2 nAChRs cnr.it |
| 6-N-Pyridinyl-3,6-diazabicyclo[3.2.0]heptanes (related scaffold) | Pyridine at the 6-position | Generally selective for α4β2 nAChRs lookchem.com |
| 3-N-Pyridinyl-3,6-diazabicyclo[3.2.0]heptanes (related scaffold) | Pyridine at the 3-position | More complex and varied selectivity for nAChR subtypes lookchem.com |
3,6-Diazabicyclo[3.1.1]heptane as a Bioisosteric Replacement for Aromatic Systems
A growing strategy in medicinal chemistry is the replacement of planar aromatic rings, such as benzene (B151609), with three-dimensional, saturated scaffolds. nih.gov This approach aims to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons. The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a valuable bioisostere for meta-substituted aromatic rings.
This bicyclic system can mimic the spatial arrangement of substituents on a meta-substituted benzene ring while introducing a more three-dimensional character. The replacement of aromatic systems with such saturated polycyclic scaffolds is synthetically appealing to medicinal chemists seeking to optimize drug-like properties. nih.gov For instance, incorporating the 3,6-diazabicyclo[3.1.1]heptane core can lead to improved metabolic stability compared to analogs containing more labile moieties like piperazine. acs.org This bioisosteric replacement can thus be a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.
Applications in Chemical Biology and Ligand Discovery
Design of Ligands Targeting Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been extensively investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. These efforts have led to the discovery of potent and selective compounds with potential therapeutic applications.
A significant focus of research has been the development of ligands with high affinity and selectivity for the α4β2 nAChR subtype over the α7 subtype, as modulation of α4β2 receptors is a key strategy for conditions like nicotine (B1678760) addiction and Alzheimer's disease.
A series of novel 3,6-diazabicyclo[3.1.1]heptane derivatives demonstrated high affinity for the α4β2 subtype. nih.gov For instance, compounds with specific substitutions on a pyridine (B92270) ring attached to the diazabicycloheptane core exhibited Ki values in the picomolar to nanomolar range for α4β2 nAChRs. nih.govunimi.it One of the most potent compounds, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane, displayed a Ki of 0.056 nM for the α4β2 receptor and showed high selectivity over the α7 subtype (α7/α4β2 selectivity ratio of 1295). nih.gov Another derivative, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide, showed a remarkable Ki value of 10 pM for the α4β2 nAChR with very high selectivity over the α7 subtype. unimi.it
The introduction of different aniline (B41778) substituents on a pyridinyl-3,6-diazabicyclo[3.1.1]heptane scaffold was found to be well-tolerated for α4β2 receptor affinity, while it was generally detrimental for α7 receptor binding. cnr.it This highlights the tunability of the scaffold for achieving subtype selectivity.
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α7/α4β2 Selectivity Ratio |
|---|---|---|---|
| 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.056 | 72.5 | 1295 |
| 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.023 | Not Reported | Not Reported |
| 3-(5-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 0.048 | Not Reported | Not Reported |
| 3-(6-Chloropyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 1.2 | >28000 | >23300 |
| 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide | 0.010 | Not Reported | Very High |
Functional studies have revealed that derivatives of 3,6-diazabicyclo[3.1.1]heptane can act as either agonists or antagonists at nAChRs, depending on their specific substitution patterns. For example, certain 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives were found to be partial agonists at the α4β2 nAChR subtype. unimi.it Specifically, compounds with a 2-fluorophenyl, 4-methoxyphenyl, or phenyl substituent on the nicotinamide (B372718) moiety elicited partial agonist responses at human α4β2 receptors. unimi.it
In contrast, other derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold have been reported to exhibit antagonist activity at nAChRs. unimi.it The nature of the substituent on the diazabicycloheptane core plays a crucial role in determining the functional activity of the ligand.
| Compound | Functional Activity | EC50 (μM) | Maximal Response (% of ACh) |
|---|---|---|---|
| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide | Partial Agonist | 0.52 | 41% |
| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(4-methoxyphenyl)nicotinamide | Partial Agonist | 0.6 | 38% |
| 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-phenylnicotinamide | Partial Agonist | 1.0 | 37% |
Development of Opioid Receptor Ligands
The 3,6-diazabicyclo[3.1.1]heptane framework has also been utilized as a scaffold for the development of ligands targeting opioid receptors, which are key targets for pain management. google.comresearchgate.net
Research has focused on synthesizing N-substituted derivatives of 3,6-diazabicyclo[3.1.1]heptane and evaluating their binding affinities for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. nih.gov A series of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes were synthesized and shown to have high affinity for the μ-opioid receptor, with Ki values in the low nanomolar range. nih.gov Several of these compounds displayed significant selectivity for the μ-receptor over the δ- and κ-receptors. nih.gov For example, specific derivatives showed Ki values for the μ-receptor ranging from 2.7 to 7.9 nM, while their affinities for δ- and κ-receptors were significantly lower (Ki > 2000 nM for δ and > 5000 nM for κ). nih.gov
Molecular modeling studies have suggested that the two series of regioisomers (substituents at N-3 versus N-6) may interact with the μ-receptor in distinct binding modes. nih.gov
| Compound | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
|---|---|---|---|
| Compound 3Bb | 7.9 | >2000 | >5000 |
| Compound 3Bg | 2.7 | >2000 | >5000 |
| Compound 3Bh | 4.5 | >2000 | >5000 |
Investigation as Dopamine (B1211576) Reuptake Inhibitors
The 3,6-diazabicyclo[3.1.1]heptane scaffold has also been explored for its potential to yield potent dopamine reuptake inhibitors. probes-drugs.orgorcid.org A series of 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes were synthesized and evaluated for their ability to inhibit the dopamine transporter (DAT). orcid.org These compounds were designed as analogs of GBR 12909, a well-known dopamine reuptake inhibitor. Several of the synthesized derivatives exhibited high affinity for DAT, with some compounds showing IC50 values in the nanomolar range for the inhibition of dopamine uptake.
Role as Chiral Ligands and Catalysts in Asymmetric Transformations
While the primary focus of research on 6-methyl-3,6-diazabicyclo[3.1.1]heptane and its parent scaffold has been in medicinal chemistry, the inherent chirality and rigid structure of these molecules suggest their potential application as chiral ligands in asymmetric catalysis. The development of catalytic asymmetric methods for the synthesis of chiral 3-azabicyclo[3.1.1]heptanes has been a recent area of interest, highlighting the importance of this structural motif. acs.org The use of such bicyclic diamines as chiral ligands could enable the stereoselective synthesis of a wide range of valuable molecules. Although specific applications of this compound as a catalyst are not yet widely reported, the broader class of chiral diazabicyclic compounds is recognized for its potential in asymmetric synthesis. acs.org
Asymmetric Hydrogenation
There are no research articles or patents that describe the use of this compound as a chiral ligand in asymmetric hydrogenation reactions. This type of reaction is a fundamental method for producing chiral alcohols, amines, and other reduced compounds from prochiral olefins, ketones, and imines. The effectiveness of such a process would typically be evaluated based on the catalyst's ability to produce the desired enantiomer in high excess, and this data is not available for the specified compound.
Computational and Theoretical Studies on 6 Methyl 3,6 Diazabicyclo 3.1.1 Heptane Systems
Quantum Chemical Calculations and Electronic Structure Analysis
While specific quantum chemical calculations for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane are not extensively detailed in the available literature, the electronic structure and properties of this class of compounds are frequently investigated using established computational methods. The diaza substitution pattern within the bicyclo[3.1.1]heptane framework, with nitrogen atoms at positions 3 and 6, significantly influences the molecule's electronic properties and conformational behavior.
For closely related structures, such as 6-methyl-1,5-diazabicyclo[3.1.0]hexane, quantum chemical calculations are employed to determine equilibrium geometries, including key bond lengths and angles. rsc.org Such studies often utilize methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with basis sets like B3LYP/cc-pVTZ to compute the potential energy surface and understand the electronic contributions to the molecule's stability and structure. rsc.orgresearchgate.net These calculations are crucial for analyzing the distribution of electron density, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's reactivity and interaction with other chemical species. The insights gained from the computational studies of analogous bicyclic systems provide a foundational understanding of the electronic characteristics of the this compound core.
Molecular Docking and Ligand-Receptor Interaction Modeling
The 3,6-diazabicyclo[3.1.1]heptane scaffold is a key component in the design of ligands for various biological receptors. Molecular docking simulations are a critical tool for understanding how these molecules bind to their targets and for predicting their affinity and selectivity.
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been extensively studied as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors. unimi.itnih.gov Docking studies on these systems have revealed key interactions that govern binding. For instance, in the case of nAChR ligands, the bicyclic core helps to correctly orient substituents to form crucial interactions within the receptor's binding site. unimi.itresearchgate.net Docking into homology models of nAChRs has highlighted the importance of a cationic center, hydrogen-bond acceptors, and hydrophobic features for binding affinity. nih.gov Quantitative structure-activity relationship (QSAR) modeling further suggests that binding is primarily driven by ligand shape, the distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov
Molecular modeling of N-substituted 3,6-diazabicyclo[3.1.1]heptanes targeting the µ-opioid receptor has been used to rationalize the observed binding affinities and to understand how different substitution patterns influence receptor interaction. nih.gov These studies indicate that different series of compounds can interact with the receptor in distinct ways, underscoring the utility of computational modeling in drug design. nih.gov
| Receptor Target | Key Interactions Observed in Docking Studies | Important Ligand Features |
|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Ionic interactions, hydrogen bonds. unimi.it | Cationic center, hydrogen-bond acceptors, hydrophobic aliphatic features. nih.gov |
| µ-Opioid Receptors | Varied interaction modes depending on substitution patterns. nih.gov | N-arylpropenyl and N-propionyl groups. nih.gov |
Mechanistic Studies of Reaction Pathways
Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving the 3,6-diazabicyclo[3.1.1]heptane core. These studies can help rationalize product formation and guide the development of new synthetic methodologies.
One area of investigation is the functionalization of the bicyclo[3.1.1]heptane skeleton. For example, a photoinduced [3σ + 2σ] cycloaddition has been developed for the synthesis of aminobicyclo[3.1.1]heptanes. acs.org Mechanistic studies, supported by experimental evidence such as the use of radical scavengers, suggest a chain reaction mechanism for this transformation. acs.org
The 3,6-diazabicyclo[3.1.1]heptane moiety can undergo various chemical transformations, including nucleophilic substitutions, hydrolysis, and reduction. For instance, derivatives protected with a tert-butyloxycarbonyl (Boc) group are common intermediates in synthesis. unimi.it The removal of this protecting group and subsequent acylation or coupling reactions are key steps in creating diverse chemical libraries for biological screening. unimi.it Microwave-assisted coupling reactions have been shown to accelerate the synthesis of such derivatives. unimi.it
Prediction of Conformational Preferences and Energetics
The rigid bicyclo[3.1.1]heptane framework exhibits limited flexibility due to its constrained ring system. However, subtle conformational preferences can have a significant impact on the biological activity of its derivatives. Theoretical calculations are essential for predicting the most stable conformations and the energy barriers between them.
For the related 6-methyl-1,5-diazabicyclo[3.1.0]hexane system, computational studies have shown that a "boat" conformation is energetically favored over a "chair" conformation. rsc.orgresearchgate.net MP2 calculations indicated that the total energy of the boat conformation is 3.52 kcal/mol lower than that of the chair. rsc.orgresearchgate.net This preference is a key structural feature of this class of bicyclic systems. While the specific energetic landscape of this compound has not been reported, it is expected that the bicyclic core will also adopt a limited set of low-energy conformations. The conformational analysis of related diazabicycloalkanes is a critical aspect of their design as biologically active compounds, as the spatial arrangement of atoms dictates how the molecule is recognized by its receptor. blumberginstitute.org Flexible molecular docking approaches also implicitly account for conformational energetics by allowing the ligand to adopt different shapes within the receptor binding site. nih.gov
| Compound System | Computational Method | Predicted Stable Conformation | Energy Difference (kcal/mol) |
|---|---|---|---|
| 6-methyl-1,5-diazabicyclo[3.1.0]hexane | MP2/aug-cc-pVTZ | Boat | 3.52 (Boat is lower than Chair) rsc.orgresearchgate.net |
| 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane | MP2/aug-cc-PVTZ | Chair | 1.39 (Chair is lower than Boat) researchgate.net |
Spectroscopic and Advanced Analytical Characterization of 6 Methyl 3,6 Diazabicyclo 3.1.1 Heptane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In ¹H NMR analysis of these derivatives, the bicyclic core presents a characteristic set of signals. The protons on the diazabicyclo[3.1.1]heptane framework typically appear as complex multiplets in the aliphatic region of the spectrum. For instance, in several N-substituted derivatives, signals corresponding to the bridgehead protons and the methylene (B1212753) bridges of the bicyclic system are observed. dntb.gov.uablumberginstitute.org The chemical shifts and coupling constants (J values) of these protons are highly sensitive to the nature and orientation of the substituents on the nitrogen atoms.
For example, in a series of tert-Butyl 3-(anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate derivatives, the protons of the bicyclic core appear at distinct chemical shifts. blumberginstitute.org The Boc-protecting group's protons are readily identified as a sharp singlet around 1.37 ppm, while the various protons on the bicyclic frame appear as multiplets between 1.50 and 4.38 ppm. blumberginstitute.org Specific proton assignments from published research highlight the detailed structural insights gained from this technique. dntb.gov.uablumberginstitute.orgmdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although less frequently reported in all literature, it is crucial for confirming the number and type of carbon atoms. For example, in a series of N-(5-chloro-2-methylphenyl)-3-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide derivatives, distinct signals for the carbons in the bicyclic core, as well as the appended aromatic and carboxamide groups, would be expected, allowing for complete structural assignment.
Table 1: Representative ¹H NMR Data for Selected 3,6-Diazabicyclo[3.1.1]heptane Derivatives
| Compound Name | Solvent | Key ¹H NMR Signals (δ ppm) and Assignments |
|---|---|---|
| tert-Butyl 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate blumberginstitute.org | CDCl₃ | 1.37 (bs, 9H, Boc), 1.50 (d, 1H, J = 8.8 Hz), 2.58-2.77 (m, 1H), 3.26 (d, 2H, J =10.2 Hz), 3.78-4.07 (m, 2H), 4.38 (d, 2H, J = 5.8 Hz), 5.68 (bs, 1H, NH), 6.73-7.90 (m, Ar-H) |
| 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane dntb.gov.ua | CDCl₃ | 1.93 (d, 1H, J=8.0 Hz), 2.40-2.53 (m, 1H), 2.65 (d, 1H, J=11.0 Hz), 3.07 (d, 1H, J=10.6 Hz), 3.51-3.62 (m, 2H), 3.72 (s, 2H, CH₂), 7.22-7.41 (m, 5H, Ar-H) |
| 6-(cyclopropylmethyl)-3-{4-[(1,4-dimethoxy-3-methylnaphthalen-2-yl)methyl]phenyl}-3,6-diazabicyclo[3.1.1]heptane lshtm.ac.uk | CDCl₃ | 0.01-0.15 (m, 2H), 0.30-0.55 (m, 2H), 0.79 (m, 1H), 1.59 (d, 1H, J=8.4 Hz), 2.23 (d, 2H, J=6.7 Hz), 2.30 (s, 3H), 2.67 (q, 1H), 3.24 (d, 2H, J=10.9 Hz), 3.46 (d, 2H, J=11.0 Hz), 3.81 (d, 2H, J=5.9 Hz), 3.85 (s, 3H), 3.86 (s, 3H), 4.20 (s, 2H), 6.51-8.09 (m, Ar-H) |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.
For derivatives of this compound, ESI-MS is commonly used to confirm the mass of the synthesized product. The technique typically detects the protonated molecule, [M+H]⁺, providing a direct measurement of the molecular weight. This is a critical step in characterization, verifying that the target molecule has been formed.
For example, the characterization of N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide, a related heterocyclic compound, included ESI-MS analysis which found an [M+H]⁺ peak at 398.12985, closely matching the calculated value of 398.13055 for the formula C₂₀H₂₀ClN₅O₂. mdpi.com Similarly, HRMS analysis of a 3,6-diazabicyclo[3.1.1]heptane derivative confirmed its composition with a found m/z of 443.2686 for [M+H]⁺, which correlated well with the calculated value of 443.2693 for C₂₉H₃₅N₂O₂. lshtm.ac.uk This level of accuracy is essential for distinguishing between compounds with similar nominal masses.
Table 2: High-Resolution Mass Spectrometry Data for Selected Diazabicyclic Derivatives
| Compound Formula | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| C₂₀H₂₀ClN₅O₂ | ESI-MS | 398.13055 | 398.12985 | mdpi.com |
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the proposed molecular formula. A close agreement between the found and calculated values is a strong indicator of sample purity and serves as a final confirmation of the compound's identity.
In the characterization of 3,6-diazabicyclo[3.1.1]heptane derivatives, elemental analysis is routinely performed. Research articles consistently report that the experimentally determined percentages for C, H, and N are within ±0.4% of the theoretical values, which is the accepted standard for demonstrating high purity. blumberginstitute.orgrsc.org For example, the analysis of tert-Butyl 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate yielded experimental values that were in excellent agreement with the calculated percentages for the formula C₂₁H₂₆N₄O₂. blumberginstitute.org
Table 3: Elemental Analysis Data for Representative 3,6-Diazabicyclo[3.1.1]heptane Derivatives
| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₇H₂₄N₂O₂ | C | 70.80 | 70.55 | dntb.gov.ua |
| H | 8.39 | 8.36 | dntb.gov.ua | |
| N | 9.71 | 9.67 | dntb.gov.ua | |
| C₁₅H₂₀N₂O | C | 73.74 | 73.45 | dntb.gov.ua |
| H | 8.25 | 8.22 | dntb.gov.ua | |
| N | 11.47 | 11.43 | dntb.gov.ua | |
| C₂₁H₂₆N₄O₂ | C | 68.83 | 68.86 | blumberginstitute.org |
| H | 7.15 | 7.16 | blumberginstitute.org | |
| N | 15.29 | 15.31 | blumberginstitute.org | |
| C₂₂H₂₈N₄O₂ | C | 69.45 | 69.49 | blumberginstitute.org |
| H | 7.42 | 7.44 | blumberginstitute.org |
Crystallographic Analysis for Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and stereochemistry.
While a specific crystal structure for this compound was not found in the surveyed literature, crystallographic data are available for closely related fused 2,3-diazabicyclo[3.1.1]heptanes and other bicyclo[3.1.1]heptane systems. rsc.orgacs.orgacs.org These studies demonstrate the utility of the technique for this class of compounds. For instance, X-ray analysis of related structures has confirmed the rigid, cage-like conformation of the bicyclic core. blumberginstitute.org
In the context of drug design, understanding the solid-state conformation is crucial. For example, the docking of 3,6-diazabicyclo[3.1.1]heptane derivatives into receptor binding sites relies on accurate structural models, which can be validated by crystallography. unimi.it Furthermore, crystallographic analysis of salts, such as the hydrochloride form of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, can reveal intermolecular interactions like hydrogen bonding networks that influence the material's physical properties. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such data, where crystallographic information for novel structures is deposited and made available to the scientific community. rsc.orgacs.orgacs.org
Q & A
Q. What are the optimal synthetic routes for 6-methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition or functionalization of preformed bicyclic scaffolds. For example, spirocyclic oxetanyl nitriles can be reduced to yield 3-azabicyclo[3.1.1]heptanes, followed by methylation at the 6-position . Key intermediates like tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6) are often used to introduce substituents via Boc deprotection and reductive amination .
- Table 1 : Common Synthetic Pathways
| Reaction Type | Reagents/Conditions | Key Intermediate | Yield Range |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrone + olefin, 80°C | Spirocyclic nitrile | 45-60% |
| Boc Deprotection | TFA in DCM, 0°C | 3,6-Diazabicyclo[3.1.1]heptane | 70-85% |
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Use - and -NMR to confirm bridgehead proton environments (e.g., δ 1.62 ppm for axial protons) and bicyclic geometry. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3430 cm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemistry .
Advanced Research Questions
Q. How do structural modifications to the 3,6-diazabicyclo[3.1.1]heptane scaffold influence α4β2 nicotinic acetylcholine receptor (nAChR) affinity?
- Methodological Answer : Introduce substituents at the 3-position (e.g., pyridinyl-anilines) to enhance binding. For instance, 3-(5-(4-trifluoromethylanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (12i) achieves subnanomolar affinity () due to hydrophobic interactions with the receptor’s aromatic pocket. SAR studies show electron-withdrawing groups (e.g., -CF) improve selectivity over α7 nAChR .
- Table 2 : Selectivity and Affinity Data
| Compound | α4β2 (nM) | α7 (nM) | Selectivity (α7/α4β2) |
|---|---|---|---|
| 12i | 0.0225 | 10,000 | 444,444:1 |
| 12j | 0.086 | 8,500 | 98,837:1 |
Q. What experimental strategies resolve contradictions in reported reaction yields for 3,6-diazabicyclo[3.1.1]heptane derivatives?
- Methodological Answer : Variability in yields (e.g., 45% vs. 70% for cycloadditions) may arise from impurities in starting materials or solvent effects. Reproduce reactions under inert atmospheres (N/Ar) and optimize catalyst loading (e.g., Pd/C for hydrogenation). Use HPLC-MS to quantify side products and adjust stoichiometry of reagents like Pb(OAc) in oxidative decarboxylations .
Q. How can computational modeling guide the design of 3,6-diazabicyclo[3.1.1]heptane-based nAChR agonists?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the α4β2 receptor’s orthosteric site. Focus on π-π stacking between the bicyclic core and Tyr126, and hydrogen bonding with Gln127. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .
Methodological Best Practices
Q. What purification techniques are recommended for isolating 3,6-diazabicyclo[3.1.1]heptane intermediates?
- Flash chromatography (hexane/EtOAc gradients) effectively separates Boc-protected intermediates. For polar derivatives (e.g., hydroxylated analogs), use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) .
Q. How should researchers validate the biological activity of 3,6-diazabicyclo[3.1.1]heptane derivatives?
- Conduct radioligand binding assays (-epibatidine for α4β2, -α-bungarotoxin for α7). Functional activity is assessed via electrophysiology (patch-clamp) in HEK293 cells expressing human nAChRs. EC values for partial agonists (e.g., compound 43: EC = 0.8 µM) confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
